molecular formula C29H36ClN3O6 B4998409 N-[11-[3-(dimethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]-3,4,5-trimethoxybenzamide;hydrate;hydrochloride

N-[11-[3-(dimethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]-3,4,5-trimethoxybenzamide;hydrate;hydrochloride

Cat. No.: B4998409
M. Wt: 558.1 g/mol
InChI Key: MYAQJQNWPQGICD-UHFFFAOYSA-N
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Description

N-[11-[3-(dimethylamino)propanoyl]-5,6-dihydrobenzobbenzazepin-2-yl]-3,4,5-trimethoxybenzamide;hydrate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[11-[3-(dimethylamino)propanoyl]-5,6-dihydrobenzobbenzazepin-2-yl]-3,4,5-trimethoxybenzamide;hydrate;hydrochloride involves several steps, each requiring specific reagents and conditions

    Core Structure Formation: The initial step involves the synthesis of the benzobenzazepine core. This can be achieved through a series of cyclization reactions, often using catalysts such as palladium or platinum.

    Functional Group Introduction: The next step involves the introduction of the dimethylamino and propanoyl groups. This is typically done through nucleophilic substitution reactions, using reagents like dimethylamine and propanoyl chloride.

    Final Assembly: The final step involves the coupling of the core structure with the trimethoxybenzamide moiety. This is usually achieved through amide bond formation, using coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[11-[3-(dimethylamino)propanoyl]-5,6-dihydrobenzobbenzazepin-2-yl]-3,4,5-trimethoxybenzamide;hydrate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Hydrogen gas, palladium on carbon, elevated temperatures.

    Substitution: Alkyl halides, dimethylamine, basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced amines or alcohols.

Scientific Research Applications

N-[11-[3-(dimethylamino)propanoyl]-5,6-dihydrobenzobbenzazepin-2-yl]-3,4,5-trimethoxybenzamide;hydrate;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: Studied for its potential effects on cellular processes, including signal transduction and gene expression.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[11-[3-(dimethylamino)propanoyl]-5,6-dihydrobenzobbenzazepin-2-yl]-3,4,5-trimethoxybenzamide;hydrate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in signal transduction, thereby affecting cellular proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethyl-1,3-propanediamine: A related compound with similar structural features but different functional groups.

    N,N-Dimethylethylenediamine: Another similar compound used in various chemical applications.

Uniqueness

N-[11-[3-(dimethylamino)propanoyl]-5,6-dihydrobenzobbenzazepin-2-yl]-3,4,5-trimethoxybenzamide;hydrate;hydrochloride is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[11-[3-(dimethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]-3,4,5-trimethoxybenzamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O5.ClH.H2O/c1-31(2)15-14-27(33)32-23-9-7-6-8-19(23)10-11-20-12-13-22(18-24(20)32)30-29(34)21-16-25(35-3)28(37-5)26(17-21)36-4;;/h6-9,12-13,16-18H,10-11,14-15H2,1-5H3,(H,30,34);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAQJQNWPQGICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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